2,3,4-triiodo-1H-pyrrole
Description
Significance of Halogenated Heterocycles in Organic Chemistry
Halogenated heterocyclic compounds are cornerstones of modern organic chemistry. jeyamscientific.in The inclusion of halogen atoms (fluorine, chlorine, bromine, and iodine) into a heterocyclic framework provides chemists with powerful tools for synthesis and molecular design. jeyamscientific.inmdpi.com Halogens can act as excellent leaving groups in nucleophilic substitution reactions and are crucial for engaging in a wide array of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. thieme-connect.com These reactions are fundamental to the construction of complex molecular architectures found in pharmaceuticals, agrochemicals, and materials science. jeyamscientific.innumberanalytics.com The presence of a halogen can also modulate the biological activity of a molecule and its metabolic stability.
Historical Development of Pyrrole (B145914) Chemistry and its Iodinated Analogs
The history of pyrrole chemistry dates back to 1834, when it was first detected by F. F. Runge as a component of coal tar. numberanalytics.comresearchgate.net Its name is derived from the Greek pyrrhos ("fiery"), alluding to the red color it produces when a pine splint is moistened with hydrochloric acid. atamanchemicals.com The fundamental structure of this five-membered aromatic heterocycle, containing one nitrogen atom, was later established, paving the way for extensive research into its derivatives. numberanalytics.com Pyrrole is a key structural motif in many vital natural products, including heme, chlorophyll, and vitamin B12. nih.govmdpi.com
The iodination of pyrroles represents a specific branch of this chemical history. The introduction of iodine atoms can be achieved through various methods, often employing molecular iodine or other iodinating agents like N-iodosuccinimide (NIS). acs.orgresearchgate.net These iodinated pyrroles serve as versatile synthetic intermediates. For instance, iodinated polypyrrole nanoparticles have been developed for applications in medical imaging and therapy, demonstrating the modern utility of incorporating iodine into the pyrrole structure. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
2,3,4-triiodo-1H-pyrrole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2I3N/c5-2-1-8-4(7)3(2)6/h1,8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKIZMQMOKLIIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N1)I)I)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2I3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 2,3,4 Triiodo 1h Pyrrole
Electrophilic and Nucleophilic Substitution Reactions of the Pyrrole (B145914) Ring
The inherent reactivity of the pyrrole ring is significantly altered by the presence of iodine substituents. These bulky, electron-withdrawing atoms modulate the electron density and steric accessibility of the ring carbons, thereby influencing the course of further functionalization.
Influence of Iodine Substituents on Ring Activation/Deactivation
Pyrrole is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution, typically at the C2 or C5 positions due to the greater stabilization of the resulting cationic intermediate. onlineorganicchemistrytutor.comlibretexts.org However, the introduction of iodine atoms onto the pyrrole ring has a deactivating effect on electrophilic substitution reactions. This deactivation stems from the electron-withdrawing inductive effect of the iodine atoms, which reduces the electron density of the pyrrole ring, making it less susceptible to attack by electrophiles. uoanbar.edu.iq
Conversely, the carbon-iodine bonds on the pyrrole ring are susceptible to nucleophilic attack, a reactivity not typically observed in unsubstituted pyrrole. This allows for functionalization through nucleophilic substitution pathways, although such reactions often require specific conditions or activation.
Regioselectivity in Further Functionalization
The regioselectivity of subsequent functionalization reactions on 2,3,4-triiodo-1H-pyrrole is dictated by a combination of electronic and steric factors. For electrophilic substitution, any remaining unsubstituted positions on the ring would be the preferred sites of reaction, although the deactivated nature of the ring makes such reactions challenging.
In the context of further functionalization, methods have been developed for the regioselective synthesis of polysubstituted pyrroles. acs.orgnih.govrsc.orgresearchgate.netacs.org For instance, a highly regioselective monoiodination of 1-protected 3,4-bis(trimethylsilyl)-1H-pyrrole can be achieved, followed by palladium-catalyzed cross-coupling reactions to introduce substituents at specific positions. nih.gov This stepwise approach, utilizing the directing effects of silyl (B83357) groups, allows for the controlled synthesis of unsymmetrically substituted pyrroles. nih.gov Iodine-catalyzed methods have also been employed for the regioselective construction of polysubstituted pyrroles from various starting materials. nih.govresearchgate.netacs.org
Cross-Coupling Reactions of this compound
Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and iodinated pyrroles like this compound are excellent substrates for these transformations. nrochemistry.comtum.de The carbon-iodine bonds serve as reactive handles for the introduction of a wide variety of functional groups.
Palladium-Catalyzed Coupling Reactions
Palladium catalysts are widely used for the cross-coupling of pyrrole derivatives. nih.govacs.orgnih.govuni-rostock.de The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a prominent example. researchgate.netlibretexts.org 3-Iodo-2-formyl-1-tosylpyrroles have been shown to efficiently couple with various arylboronic acids in the presence of a palladium catalyst, demonstrating the feasibility of introducing aryl groups at specific positions on the pyrrole ring. researchgate.net The reactivity of the C-I bond is generally greater than that of C-Br or C-Cl bonds in these reactions. uni-rostock.de
The general mechanism for Suzuki coupling involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoborane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions of Iodinated Pyrroles This table is representative of the types of transformations possible and not specific to this compound due to a lack of specific examples in the search results.
| Iodopyrrole Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-Iodo-2-formyl-1-tosylpyrrole | Phenylboronic acid | PdCl₂(dppf), Base | 3-Phenyl-2-formyl-1-tosylpyrrole | High | researchgate.net |
| 3-Iodo-2-formyl-1-tosylpyrrole | o-Nitrophenylboronic acid | PdCl₂(dppf), Base | 3-(o-Nitrophenyl)-2-formyl-1-tosylpyrrole | High | researchgate.net |
| (Pyrrolyl)zinc chloride | Aryl halides | Palladium precatalyst, Ligand | 2-Arylpyrroles | - | nih.gov |
Copper-Mediated Transformations
Copper-catalyzed or mediated reactions provide an alternative and often complementary approach to palladium-based methods for the functionalization of pyrroles. acs.orgnih.gov Copper catalysts have been successfully employed for the N-arylation of various nitrogen heterocycles, including pyrroles, using aryl iodides and bromides. acs.org These reactions often tolerate a range of functional groups. acs.org
Copper-mediated domino reactions involving C-H iodination and nitration of indoles have been reported, suggesting the potential for similar transformations on the pyrrole ring. researchgate.net Copper halides have also been used in the synthesis of diiodopyrrolines from alkenes and hypervalent iodine reagents. rsc.org
Table 2: Examples of Copper-Mediated Reactions with Halogenated Heterocycles This table illustrates the utility of copper in reactions involving halogenated heterocycles and is not specific to this compound.
| Substrate | Reagent | Catalyst/Mediator | Product Type | Reference |
|---|---|---|---|---|
| Pyrrole | Aryl iodide/bromide | CuI, Diamine ligand | N-Arylpyrrole | acs.org |
| Indole | I₂/NaNO₂ | Cu | 3-Iodo-2-nitroindole | researchgate.net |
Stereochemical Outcomes in Coupling Reactions
The stereochemical outcome of cross-coupling reactions is a critical consideration, particularly when creating new stereocenters. nih.gov In Suzuki-Miyaura reactions, the transmetalation and reductive elimination steps generally proceed with retention of the stereochemistry established in the oxidative addition step. libretexts.org For reactions involving alkenyl halides, the configuration of the double bond is typically retained. richmond.edurichmond.edu
Studies on the palladium-catalyzed cross-coupling of enantioenriched allylic silanolate salts with aromatic bromides have shown that the transmetalation step proceeds through a syn SE' mechanism with high stereospecificity. nih.gov Similarly, investigations using deuterium-labeled primary alkyltrifluoroborates in Suzuki reactions have demonstrated that transmetalation to palladium occurs with retention of configuration. sci-hub.se This predictability is crucial for the asymmetric synthesis of complex molecules.
Transformations Involving the N-H Moiety
The N-H moiety of this compound is a key site for chemical modification, which not only allows for the introduction of various functional groups but also modulates the reactivity of the pyrrole ring itself. Because the lone pair of electrons on the nitrogen atom participates in the aromatic sextet, pyrrole is only weakly basic but can be readily deprotonated by strong bases. libretexts.org
A pivotal transformation is N-sulfonylation. The attachment of a sulfonyl group, such as an N,N-dimethylsulfamoyl group, serves as a powerful protecting and directing group. nih.gov This modification is crucial for subsequent regioselective functionalization of the pyrrole core. For instance, in the synthesis of 2,3,4-trisubstituted pyrroles, the N-H bond is first converted to an N-sulfonyl amide. This transformation facilitates the selective lithiation at the C5 position, followed by reactions with electrophiles. nih.govacs.org While specific studies on this compound are not abundant, the principles derived from the synthesis of other polysubstituted pyrroles are applicable. For example, the synthesis of 2,3,4-trisubstituted pyrroles has been achieved through a strategy involving the protection of the N-H moiety of a 3,4-disubstituted pyrrole, followed by regioselective substitution. nih.gov
Common transformations of the pyrrole N-H moiety that are applicable to iodinated pyrroles include:
N-Alkylation: Reaction with alkyl halides in the presence of a base.
N-Acylation: Reaction with acyl chlorides or anhydrides to form N-acylpyrroles.
N-Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (p-TsCl), often in the presence of a base, to yield N-sulfonylated pyrroles. researchgate.net
These transformations are fundamental in manipulating the electronic properties and steric environment of the pyrrole ring, thereby guiding the outcome of subsequent reactions.
Table 1: Representative N-H Moiety Transformations for Pyrrole Scaffolds
| Transformation | Reagents & Conditions | Product Type | Purpose | Reference |
| N-Sulfonylation | N,N-dimethylsulfamoyl chloride, NaH | N,N-dimethyl-1H-pyrrole-1-sulfonamide | Protection/activation for C-H functionalization | nih.gov |
| N-Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3) | N-Alkylpyrrole | Introduction of alkyl substituents | libretexts.orgmsu.edu |
| N-Acylation | Acyl chloride, Base | N-Acylpyrrole | Introduction of acyl groups, amide synthesis | libretexts.orgmsu.edu |
Oxidative and Reductive Transformations of this compound
The multiple iodine substituents and the electron-rich pyrrole ring allow for a range of oxidative and reductive reactions. The carbon-iodine bonds are particularly susceptible to both radical and organometallic-mediated transformations.
Reductive Transformations: A primary reductive pathway for iodopyrroles is hydrodehalogenation, the replacement of an iodine atom with a hydrogen atom. This can be achieved using various reducing agents. Organotin hydrides, such as tributyltin hydride (Bu3SnH), are classic reagents for the radical-mediated reduction of organic halides. organic-chemistry.orgresearchgate.net The reaction proceeds via a radical chain mechanism where the tributyltin radical abstracts an iodine atom, generating a pyrrolyl radical, which then abstracts a hydrogen atom from another molecule of Bu3SnH. Given the relatively weak C-I bond, this deiodination is an efficient process. Other methods for hydrodehalogenation include catalytic hydrogenation or reduction with active metals like zinc in acidic media. acs.org Selective deiodination at one position over others can be challenging and depends on the specific reagents and steric or electronic biases within the molecule.
Oxidative Transformations: Oxidative reactions of iodopyrroles can lead to a variety of products through C-C or C-N bond formation. Oxidative coupling reactions, often catalyzed by transition metals like palladium or copper, are a powerful tool for synthesizing bipyrroles or other coupled structures. eurekaselect.comresearchgate.netnih.gov For instance, the palladium-catalyzed homocoupling of 2-iodopyrroles is an efficient method for synthesizing 2,2'-bipyrroles. nih.gov It is conceivable that under similar conditions, this compound could undergo intramolecular or intermolecular coupling reactions.
Furthermore, the pyrrole ring itself can be oxidized. The use of oxidants like iodine in the presence of other reagents can promote cyclization or other transformations. For example, iodine-mediated oxidative cyclization is a known method for constructing fused heterocyclic systems. researchgate.net In some cases, oxidation can lead to the formation of pyrrole-2,3-diones or other highly oxidized species, particularly under harsh conditions. wikipedia.org
Table 2: Potential Oxidative and Reductive Reactions
| Reaction Type | Typical Reagents | Potential Product | Mechanism Type | Reference |
| Reductive Deiodination | Tributyltin hydride (Bu3SnH), AIBN | 2,3-Diiodo-1H-pyrrole | Radical Chain | organic-chemistry.orgresearchgate.net |
| Reductive Deiodination | Zn, Acetic Acid | Partially or fully deiodinated pyrroles | Metal-based reduction | acs.org |
| Oxidative Homocoupling | Pd(0) catalyst, Base | Bipyrrole derivatives | Organometallic/Reductive Elimination | nih.gov |
| Oxidative Cyclization | I2, Oxidant (e.g., H2O2) | Fused pyrrole systems | Electrophilic/Oxidative | researchgate.netmdpi.com |
Mechanistic Elucidation of Key Reactions
Understanding the mechanisms of reactions involving this compound is essential for controlling reaction outcomes and designing new synthetic pathways. While specific mechanistic studies on this exact compound are limited, insights can be drawn from related pyrrole systems and general principles of physical organic chemistry.
Transition state theory provides a framework for understanding reaction rates by examining the structure and energy of the transition state—the highest energy point along the reaction coordinate. wikipedia.org For reactions of iodopyrroles, computational chemistry methods such as Density Functional Theory (DFT) and semi-empirical methods are invaluable tools for elucidating these transient structures. acs.orgfossee.in
For example, in a nucleophilic substitution reaction at one of the iodinated carbons, or in a metal-catalyzed cross-coupling reaction like a Suzuki or Sonogashira coupling, a transition state analysis would calculate the activation energy (ΔG‡). This value determines the reaction rate. By comparing the activation energies of competing pathways (e.g., reaction at C2 vs. C3 vs. C4), chemists can predict the regioselectivity of a reaction.
A hypothetical transition state analysis for a palladium-catalyzed cross-coupling reaction might involve modeling the key steps: oxidative addition, transmetalation, and reductive elimination. The calculations would identify the rate-determining step by finding the transition state with the highest energy. Variational Transition State Theory (VTST) can offer an even more refined calculation of reaction rates by optimizing the location of the transition state along the reaction path. scispace.com
Table 3: Illustrative Data from a Hypothetical Transition State Analysis (DFT Calculation)
| Reaction Step | Reactants | Transition State (TS) Geometry | Activation Energy (ΔG‡) (kcal/mol) |
| Oxidative Addition (at C2) | Iodopyrrole + Pd(0) | Pd inserting into C2-I bond | 18.5 |
| Oxidative Addition (at C4) | Iodopyrrole + Pd(0) | Pd inserting into C4-I bond | 21.2 |
| Reductive Elimination | Aryl-Pyrrolyl-Pd(II) complex | C-C bond forming, Pd reducing | 15.3 |
This table is for illustrative purposes only and does not represent actual experimental data.
A reaction coordinate diagram visually represents the energy of a system as it progresses from reactants to products. fossee.inpearson.com It plots the Gibbs free energy against the reaction coordinate, a parameter that represents the progress of the reaction (e.g., bond-breaking or bond-forming). These diagrams are essential for visualizing the thermodynamic (ΔG°rxn) and kinetic (ΔG‡) aspects of a reaction. libretexts.org
For a reaction involving this compound, such as the N-alkylation, the diagram would show the initial energy of the pyrrole and the alkylating agent. The path would then proceed over a transition state to form the N-alkylated product. If the reaction proceeds through an intermediate, such as the pyrrolide anion formed after deprotonation by a base, the diagram would show a local energy minimum corresponding to this intermediate species. Each step in a multi-step reaction has its own transition state. fossee.in
Figure 1: Illustrative Reaction Coordinate Diagram for a Two-Step N-Alkylation of this compound
This is a generalized, illustrative diagram. R = Reactants (Iodopyrrole + Base + Alkyl Halide), I = Intermediate (Pyrrolide Anion), P = Products (N-Alkyl Iodopyrrole), [TS1]‡ = Transition State 1 (Deprotonation), [TS2]‡ = Transition State 2 (Alkylation).
Structural Characterization and Advanced Analytical Techniques Applied to 2,3,4 Triiodo 1h Pyrrole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For 2,3,4-triiodo-1H-pyrrole, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments in solution provides unambiguous evidence of its substitution pattern.
The structural elucidation of this compound is achieved through a detailed analysis of its ¹H and ¹³C NMR spectra, augmented by 2D correlation experiments.
¹H NMR Spectroscopy : The ¹H NMR spectrum is expected to be relatively simple, showing two distinct signals corresponding to the proton at the C5 position and the proton attached to the nitrogen atom (N-H). The C5-H proton signal would likely appear in the aromatic region, with its chemical shift influenced by the electron-withdrawing effects of the adjacent iodine atoms. The N-H proton typically appears as a broader signal at a characteristic chemical shift that can be dependent on the solvent and concentration.
¹³C NMR Spectroscopy : The ¹³C NMR spectrum would display four signals for the carbon atoms of the pyrrole (B145914) ring. The three carbons bonded to iodine (C2, C3, C4) are expected to resonate at significantly low field (high ppm values) due to the "heavy atom effect" of iodine. The C5 carbon, bonded to a hydrogen, would appear at a higher field.
2D NMR Techniques : To confirm these assignments and establish connectivity, 2D NMR experiments are crucial.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments are used to identify direct one-bond correlations between protons and the carbons they are attached to. In this case, an HSQC/HMQC spectrum would show a cross-peak correlating the C5-H proton signal with the C5 carbon signal, confirming their direct bond.
| Nucleus | Position | Expected Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| ¹H | N1-H | Broad, solvent-dependent | C2, C5 |
| ¹H | C5-H | ~6.5 - 7.5 | C3, C4 |
| ¹³C | C2 | Low field (heavy atom effect) | N1-H |
| ¹³C | C3 | Low field (heavy atom effect) | C5-H |
| ¹³C | C4 | Low field (heavy atom effect) | C5-H |
| ¹³C | C5 | Higher field than C2, C3, C4 |
Vibrational Spectroscopy for Functional Group Identification and Molecular Vibrations
Vibrational spectroscopy, encompassing techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for the characterization of molecular structures. These methods probe the vibrational energy levels of molecules, providing a unique fingerprint based on the types of chemical bonds and their arrangement within a molecule. For this compound, while specific experimental spectra are not extensively documented in publicly available literature, the expected vibrational modes can be predicted based on the known spectra of pyrrole and the influence of heavy iodine substitution.
The pyrrole ring itself exhibits characteristic vibrational modes. The N-H stretching vibration is typically observed in the region of 3400-3500 cm⁻¹. However, intermolecular hydrogen bonding can cause this peak to broaden and shift to lower wavenumbers. The C-H stretching vibrations of the pyrrole ring are expected in the 3100-3150 cm⁻¹ region. Ring stretching vibrations, involving the C-C and C-N bonds, typically appear in the 1300-1600 cm⁻¹ range. In-plane and out-of-plane C-H bending vibrations are also characteristic features in the fingerprint region of the spectrum.
A hypothetical FTIR and Raman peak assignment for this compound, based on the analysis of related compounds, is presented in the table below. It is important to note that these are expected ranges and the actual experimental values may vary.
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Method |
| N-H Stretch | 3400 - 3500 | FTIR, Raman |
| C-H Stretch (aromatic) | 3100 - 3150 | FTIR, Raman |
| C=C Ring Stretch | 1500 - 1600 | FTIR, Raman |
| C-N Ring Stretch | 1300 - 1400 | FTIR, Raman |
| N-H Bend | 1100 - 1200 | FTIR |
| C-H In-plane Bend | 1000 - 1100 | FTIR |
| C-H Out-of-plane Bend | 700 - 800 | FTIR |
| C-I Stretch | 400 - 600 | FTIR, Raman |
Advanced Chromatographic Methods for Purification and Isolation
The purification and isolation of this compound from a reaction mixture or a natural source would rely on advanced chromatographic techniques. The choice of method would depend on the scale of the separation, the desired purity, and the physicochemical properties of the compound, such as its polarity and volatility. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are two of the most powerful and commonly employed techniques for the separation of complex mixtures of organic compounds.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For the purification of this compound, a polar compound, reversed-phase HPLC would likely be the method of choice. In this mode, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Less polar compounds are retained more strongly and thus elute later.
A gradient elution, where the composition of the mobile phase is changed over time, would be beneficial for separating this compound from byproducts with a wide range of polarities. The use of a photodiode array (PDA) detector would allow for the monitoring of the elution profile at multiple wavelengths, aiding in peak identification and purity assessment.
A hypothetical set of HPLC parameters for the purification of this compound is provided in the table below.
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 20 µL |
Gas Chromatography (GC)
Gas chromatography is suitable for the separation of volatile and thermally stable compounds. Given that this compound is a relatively small molecule, it may possess sufficient volatility for GC analysis, particularly if derivatized to increase its volatility. In GC, the sample is vaporized and transported by an inert carrier gas (the mobile phase) through a column containing the stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase.
A capillary column with a nonpolar or moderately polar stationary phase, such as a polysiloxane-based phase, would be appropriate. A temperature programming, where the column temperature is gradually increased, would be essential to elute compounds with a range of boiling points. A flame ionization detector (FID) or a mass spectrometer (MS) could be used for detection, with MS providing valuable structural information for peak identification.
The following table outlines a hypothetical set of GC parameters for the analysis of this compound.
| Parameter | Condition |
| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film) |
| Stationary Phase | 5% Phenyl Polysiloxane |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (2 min), then 10 °C/min to 280 °C (5 min) |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) |
The successful isolation and purification of this compound would likely involve a combination of these chromatographic techniques, potentially with preliminary purification steps such as column chromatography using silica (B1680970) gel. The optimization of the chromatographic conditions would be crucial to achieve high purity of the target compound.
Theoretical and Computational Chemistry Studies of 2,3,4 Triiodo 1h Pyrrole
Electronic Structure Analysis via Quantum Chemical Methods
Quantum chemical methods are instrumental in elucidating the electronic characteristics of molecules like 2,3,4-triiodo-1H-pyrrole. These computational techniques provide insights into the distribution of electrons and the nature of molecular orbitals, which are fundamental to understanding the molecule's reactivity and physical properties.
Molecular Orbital (MO) and Frontier Orbital Theory
The molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules, where atomic orbitals combine to form molecular orbitals that extend over the entire molecule. For aromatic heterocycles like pyrrole (B145914), the π-electron system is of primary interest. In this compound, the introduction of three iodine atoms significantly perturbs the electronic structure of the parent pyrrole ring.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The energy gap between the HOMO and LUMO is a key parameter that influences the molecule's stability and its electronic absorption spectrum.
For this compound, the iodine atoms, with their diffuse p-orbitals, are expected to raise the energy of the HOMO and lower the energy of the LUMO compared to unsubstituted pyrrole. This effect, known as the "heavy-atom effect," is due to the enhanced spin-orbit coupling and the participation of iodine's p(π) orbitals in the pyrrole π-system. nih.gov This narrowing of the HOMO-LUMO gap generally leads to a red-shift in the electronic absorption spectrum.
Table 1: Illustrative Frontier Orbital Energies for Pyrrole and an Iodinated Pyrrole Derivative
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| 1H-Pyrrole | -5.8 | 2.1 | 7.9 |
| Iodinated Pyrrole (Illustrative) | -5.5 | 1.8 | 7.3 |
Note: The values for the iodinated pyrrole are illustrative and based on general trends observed in halogenated aromatic compounds. Actual values for this compound would require specific calculations.
Charge Distribution and Electrostatic Potential Mapping
The distribution of electron density within a molecule is a key determinant of its chemical behavior. The introduction of three electronegative iodine atoms at the 2, 3, and 4 positions of the pyrrole ring significantly alters the charge distribution. While iodine is less electronegative than other halogens, its presence induces a dipole moment and creates regions of varying electrostatic potential.
Electrostatic potential (ESP) mapping is a valuable tool for visualizing the charge distribution on the molecular surface. The ESP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). In the case of iodinated pyrroles, a region of positive potential, often referred to as a "σ-hole," can form on the outermost portion of the iodine atoms. This positive region is capable of forming non-covalent interactions known as halogen bonds. mdpi.com The presence and strength of these σ-holes can be predicted and analyzed using computational methods.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying the properties of molecules. researchgate.netsouthampton.ac.uknih.govrsc.org It offers a good balance between accuracy and computational cost, making it suitable for investigating relatively large molecules like this compound.
Geometry Optimization and Conformational Landscapes
The first step in most DFT studies is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process finds the arrangement of atoms that corresponds to a minimum on the potential energy surface. For a molecule like this compound, the planarity of the pyrrole ring and the orientation of the N-H bond are key structural parameters.
While the pyrrole ring itself is largely planar, the presence of the bulky iodine atoms can potentially introduce slight distortions. DFT calculations can precisely predict bond lengths, bond angles, and dihedral angles. These optimized geometries are crucial for subsequent calculations of other properties.
Table 2: Illustrative Optimized Geometrical Parameters for a Pyrrole Derivative
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-C | 1.38 - 1.42 | - | - |
| C-N | 1.37 - 1.38 | - | - |
| C-I | ~2.10 | - | - |
| C-N-C | - | ~108 | - |
| C-C-C | - | ~107 | - |
| H-N-C-C | - | - | ~180 |
Note: These are typical ranges for pyrrole derivatives. Specific values for this compound would be obtained from a dedicated DFT optimization.
Reaction Pathway and Energy Barrier Computations
DFT is a powerful tool for exploring the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify transition states and calculate the energy barriers associated with different reaction pathways. researchgate.net For this compound, such calculations could be used to study its reactivity in, for example, electrophilic substitution reactions or in the formation of halogen bonds.
The energy barrier, or activation energy, determines the rate of a chemical reaction. By comparing the energy barriers of different possible pathways, one can predict the most likely reaction mechanism and the resulting products. For instance, DFT calculations on the pyrolysis of pyrrole have been used to determine the formation pathways of various products. scispace.com Similar studies on this compound could provide valuable insights into its thermal stability and degradation pathways.
Spectroscopic Property Prediction (e.g., UV-Vis, NMR Chemical Shifts)
DFT methods can be used to predict various spectroscopic properties with a reasonable degree of accuracy. This is particularly useful for identifying and characterizing new compounds.
UV-Vis Spectra: Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum. researchgate.netlanl.gov The predicted spectrum can then be compared with experimental data to confirm the structure of the compound. The introduction of iodine atoms is expected to cause a bathochromic (red) shift in the absorption bands of the pyrrole chromophore. lanl.gov
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, within the framework of DFT, is widely used to predict NMR chemical shifts (¹H and ¹³C). chemrxiv.org These predictions can be invaluable in assigning the signals in experimentally obtained NMR spectra. The electron-withdrawing and anisotropic effects of the iodine atoms will have a significant impact on the chemical shifts of the remaining C-H proton and the carbon atoms in the pyrrole ring.
Table 3: Illustrative Predicted Spectroscopic Data for a Halogenated Pyrrole
| Spectroscopic Technique | Predicted Value |
| UV-Vis λmax (nm) | 220 - 280 |
| ¹H NMR Chemical Shift (ppm) | 6.5 - 7.5 |
| ¹³C NMR Chemical Shift (ppm) | 90 - 130 |
Note: These are generalized ranges for halogenated pyrroles. Precise predictions for this compound would require specific TD-DFT and GIAO calculations.
Advanced Computational Modeling
Advanced computational modeling, particularly methods rooted in quantum mechanics, serves as a powerful tool for investigating the electronic structure and properties of molecules like this compound. nih.gov Density Functional Theory (DFT) is a commonly employed method that calculates the electron density of a molecule to determine its energy and other properties. researchgate.net For a molecule heavily substituted with iodine atoms, these computational approaches are invaluable for understanding the influence of these large, polarizable halogens on the pyrrole ring's aromaticity, reactivity, and intermolecular interactions. Such models can predict molecular geometry, vibrational frequencies, and electronic properties like orbital energies, which are crucial for assessing the compound's stability and potential reactivity. nih.gov
Solvent Effects on Molecular Properties
The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational chemistry simulates these effects using models like the Polarizable Continuum Model (PCM), often in conjunction with DFT or Time-Dependent DFT (TD-DFT). rsc.org This approach treats the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties as influenced by the solvent's polarity.
For this compound, a polar molecule, its behavior is expected to change in solvents of different polarities. Key molecular properties affected include:
Dipole Moment: The magnitude of the molecular dipole moment is expected to increase in more polar solvents due to stabilization of the charge distribution.
Electronic Spectra: The absorption wavelengths (λmax) in the UV-visible spectrum can shift. This phenomenon, known as solvatochromism, depends on the change in dipole moment between the electronic ground state and the excited state. For many polar molecules, a red shift (to longer wavelengths) is observed as solvent polarity increases. rsc.org
Molecular Geometry: While bond lengths and angles are primarily determined by covalent bonding, subtle changes can be induced by strong solute-solvent interactions.
The following table illustrates the hypothetical effect of different solvents on the calculated properties of this compound, based on general principles observed for similar polar molecules.
Table 1: Illustrative Solvent Effects on Calculated Molecular Properties of this compound
| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Calculated λmax (nm) |
|---|---|---|---|
| Gas Phase | 1 | Lower Value | Base Value |
| Chloroform | 4.8 | Intermediate Value | Slightly Red-Shifted |
| Ethanol | 24.5 | Higher Value | Moderately Red-Shifted |
This table is illustrative and represents expected trends rather than published experimental data.
Non-covalent Interaction Analysis (e.g., Hirshfeld Surface Analysis)
Non-covalent interactions are critical in determining the crystal packing and solid-state properties of molecular compounds. nih.gov Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular interactions within a crystal lattice. researchgate.netrsc.org The analysis maps the electron distribution of a molecule within its crystalline environment to generate a unique surface.
The Hirshfeld surface is typically visualized by mapping properties onto it, such as:
d_norm: This property, the normalized contact distance, highlights intermolecular contacts. Negative (red) regions on the d_norm surface indicate contacts shorter than the van der Waals radii, signifying strong interactions like hydrogen and halogen bonds. White regions represent contacts at approximately the van der Waals separation, while blue regions indicate longer contacts. researchgate.net
Shape Index: This property reveals the shape of the surface, with red and blue triangles indicating complementary hollows and bumps, which are characteristic of π-π stacking interactions.
For this compound, the presence of three iodine atoms and an N-H group suggests a rich variety of non-covalent interactions. The iodine atoms are capable of forming strong halogen bonds (I···I, I···N, or I···π) due to an electropositive region on their outer tip known as a σ-hole. nih.gov The N-H group can act as a hydrogen bond donor, likely interacting with the iodine atoms or the pyrrole π-system of neighboring molecules.
The following table presents a hypothetical breakdown of the contributions of various intermolecular contacts to the Hirshfeld surface area for this compound, based on findings for other halogenated pyrroles. rsc.org
Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound
| Interaction Type | Contribution to Hirshfeld Surface (%) |
|---|---|
| I···H / H···I | 35 - 45% |
| H···H | 20 - 30% |
| I···I | 10 - 15% |
| C···H / H···C | 5 - 10% |
| I···N / N···I | 3 - 8% |
| C···I / I···C | 2 - 5% |
| N···H / H···N | < 5% |
This table is illustrative, providing an expected hierarchy of interactions. The exact percentages would require a crystal structure and specific computational analysis.
This analysis would likely reveal that halogen bonds and hydrogen bonds are the dominant forces directing the supramolecular assembly of this compound in the solid state.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Chloroform |
| Ethanol |
Applications of 2,3,4 Triiodo 1h Pyrrole in Advanced Chemical Synthesis and Materials Science
As a Versatile Building Block in Complex Organic Synthesis
The presence of three carbon-iodine (C-I) bonds on the pyrrole (B145914) ring makes 2,3,4-triiodo-1H-pyrrole an exceptionally useful precursor in complex organic synthesis. These iodine atoms can serve as leaving groups in a variety of cross-coupling reactions, enabling the programmed introduction of diverse functional groups.
The C-I bonds of this compound are amenable to a range of palladium-catalyzed cross-coupling reactions. This allows chemists to replace the iodine atoms with new carbon-carbon, carbon-nitrogen, or carbon-oxygen bonds, thereby generating a library of highly substituted pyrrole derivatives from a single starting material. The reactivity of the iodine atoms can often be controlled, allowing for sequential, regioselective functionalization.
Common cross-coupling methodologies applicable to iodinated pyrroles include Suzuki-Miyaura, Stille, Heck, Sonogashira, and Buchwald-Hartwig reactions. For instance, a Suzuki coupling reaction with an arylboronic acid could introduce an aryl group at one of the iodinated positions. By carefully choosing reaction conditions and protecting groups, it is possible to selectively functionalize the 2, 3, and 4 positions, leading to unsymmetrically substituted pyrroles that are otherwise difficult to synthesize. tandfonline.comresearchgate.net This stepwise approach is invaluable for creating complex molecules with precise substitution patterns. tandfonline.com
Table 1: Potential Cross-Coupling Reactions for Functionalizing this compound
| Reaction Name | Coupling Partner | Bond Formed | Resulting Functional Group |
|---|---|---|---|
| Suzuki-Miyaura | Organoboronic acid/ester | C-C | Aryl, Heteroaryl, Alkenyl, Alkyl |
| Stille | Organostannane | C-C | Aryl, Alkenyl, Alkyl |
| Heck | Alkene | C-C | Alkenyl |
| Sonogashira | Terminal Alkyne | C-C | Alkynyl |
| Buchwald-Hartwig | Amine, Alcohol, Thiol | C-N, C-O, C-S | Arylamine, Aryl ether, Aryl thioether |
The trifunctional nature of this compound makes it an ideal building block for constructing larger, more complex molecular systems such as macrocycles and polycyclic aromatic hydrocarbons (PAHs). google.comresearchgate.net By employing multiple, sequential cross-coupling reactions, the pyrrole unit can be incorporated as a node or a linker into extended π-conjugated systems.
For example, this compound could serve as a precursor for the synthesis of porphyrin analogues or other macrocyclic structures that are important in areas from coordination chemistry to medicinal applications. mdpi.com The rigid pyrrole core helps to pre-organize the geometry of the final macrocycle. Similarly, it can be used in annulation reactions to build fused polycyclic systems, where the pyrrole ring becomes part of a larger heteroaromatic framework. wikipedia.org The ability to form three new connections from a single, stable precursor offers a powerful strategy for accessing novel and complex molecular topologies.
Role in Materials Science and Functional Materials
The electronic properties of the pyrrole ring, combined with the reactivity afforded by the iodine substituents, make this compound a valuable component in the design of advanced functional materials.
Polypyrrole (PPy) is one of the most studied intrinsically conducting polymers (ICPs) due to its good conductivity, stability, and biocompatibility. mdpi.combham.ac.uknih.gov Halogens, including iodine, can be used to initiate the chemical polymerization of pyrrole monomers. tandfonline.comtandfonline.com This process often results in a polypyrrole-halogen charge-transfer complex with significant electrical conductivity, typically in the range of 1 to 10 S/cm. tandfonline.com
Furthermore, research has demonstrated the one-step synthesis of iodinated polypyrrole (I-PPy) nanoparticles through a process of chemical oxidation and simultaneous iodination. nih.gov Using this compound as a monomer or co-monomer in such polymerizations could offer a method to precisely control the iodine content within the final polymer matrix. The incorporated iodine can influence the polymer's morphology, conductivity, and stability, and provides additional sites for post-polymerization functionalization. acs.org
Table 2: Comparison of Polypyrrole (PPy) Properties
| Polymer Type | Preparation Method | Typical Conductivity (S/cm) | Key Features |
|---|---|---|---|
| Insulating PPy | Peroxide initiator | ~10⁻¹⁰ | Unstable in air |
| Doped PPy | Electrochemical polymerization | 10 - 100+ | High conductivity, good stability |
| PPy-I₂ Complex | Chemical polymerization with I₂ | 1 - 10 | Stable conductivity, granular morphology tandfonline.com |
| I-PPy Nanoparticles | One-step oxidation/iodination | Not specified | Uniform size, biocompatible, X-ray attenuation nih.gov |
The development of organic materials for optoelectronics, such as organic light-emitting diodes (OLEDs) and solar cells, relies on the ability to fine-tune the electronic and optical properties of π-conjugated molecules. chemrxiv.org By using this compound as a scaffold, a wide variety of electron-donating or electron-withdrawing groups can be introduced via cross-coupling reactions. This functionalization directly alters the HOMO/LUMO energy levels, the band gap, and the absorption/emission spectra of the resulting materials. rsc.orgnih.gov This makes the tri-iodo pyrrole an excellent starting point for creating tailored chromophores for specific optoelectronic applications. rsc.org
In the field of supramolecular chemistry, non-covalent interactions are used to construct large, ordered assemblies. The iodine atoms on this compound can act as potent halogen-bond donors, allowing the molecule to participate in the self-assembly of complex architectures. oup.com Acyclic oligopyrroles, including iodinated derivatives, are known building blocks for supramolecular structures, particularly as anion receptors. oup.comdntb.gov.ua The ability of the pyrrole N-H group to act as a hydrogen-bond donor, combined with the halogen-bonding capability of the iodine atoms, provides multiple interaction sites for designing intricate and functional supramolecular systems. researchgate.net
Catalytic Applications and Ligand Development
While direct catalytic applications of this compound are not widely reported, its potential as a precursor for the synthesis of advanced ligands is significant. The development of new catalysts often hinges on the design of ligands that can precisely control the electronic and steric environment of a metal center.
The structure of this compound offers a rigid, planar scaffold onto which multiple coordinating groups (e.g., phosphines, amines, N-heterocyclic carbenes) can be installed via cross-coupling reactions. This would allow for the synthesis of novel multidentate ligands, such as pincer-type ligands, where three coordinating arms are attached to the 2, 3, and 4 positions of the pyrrole ring. Such ligands could be used to stabilize reactive metal complexes and promote challenging catalytic transformations. The ability to systematically vary the donor groups and their positions on the pyrrole core provides a powerful tool for tuning the performance of the resulting metal catalyst. acs.org
Design of Metal Complexes Utilizing Iodopyrrole Ligands
The coordination chemistry of pyrrole derivatives is extensive, with the nitrogen atom and the π-system of the ring providing versatile binding modes for a wide range of metal ions. researchgate.netnih.gov The introduction of iodine atoms to the pyrrole backbone, as in this compound, can significantly modify the ligand's electronic and steric properties, thereby influencing the structure, stability, and reactivity of the resulting metal complexes. nih.gov
The electron-withdrawing nature of the iodine atoms decreases the electron density on the pyrrole ring and the nitrogen atom. This can affect the donor strength of the ligand and the stability of the metal-ligand bond. nih.gov Furthermore, the bulky iodine substituents can impose significant steric constraints, directing the coordination geometry around the metal center and potentially leading to the formation of unique coordination architectures.
While the direct use of this compound as a ligand in metal complexes is not extensively documented in publicly available research, the broader class of iodinated and halogenated pyrroles has been employed in the construction of various coordination compounds. For instance, pyrrole-based pincer ligands, which can incorporate halogen substituents, have been shown to form stable complexes with a variety of transition metals, including those from Group 4. nih.gov The principles governing the coordination of these related ligands provide a framework for understanding the potential of this compound in this context. The presence of multiple iodine atoms offers the potential for secondary interactions, such as halogen bonding, which can play a crucial role in the solid-state assembly and supramolecular chemistry of the metal complexes.
Table 1: Potential Coordination Modes of this compound
| Coordination Mode | Description | Potential Metal Partners |
| N-coordination | The pyrrolic nitrogen atom acts as a Lewis base, donating its lone pair to a metal center. | Transition metals, main group metals |
| π-coordination | The π-system of the pyrrole ring interacts with the d-orbitals of a metal center. | Transition metals |
| Halogen Bonding | The iodine atoms act as halogen bond donors, interacting with Lewis basic sites on the metal complex or other ligands. | Various metal complexes with suitable acceptor sites |
Evaluation in Specific Catalytic Transformations
The presence of carbon-iodine bonds in this compound makes it a prime candidate for use in cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura and Heck reactions, both catalyzed by palladium complexes, are among the most important of these transformations.
The carbon-iodine bond is generally the most reactive among the carbon-halogen bonds in these catalytic cycles, undergoing oxidative addition to the low-valent palladium catalyst at milder conditions. The presence of three such bonds in this compound offers the potential for sequential and regioselective cross-coupling reactions, allowing for the controlled introduction of different substituents at the 2, 3, and 4-positions of the pyrrole ring. This capability is highly valuable for the synthesis of complex, polysubstituted pyrrole derivatives.
The efficiency of these catalytic transformations would be dependent on several factors, including the choice of palladium catalyst, ligands, base, and solvent. The steric hindrance and electronic effects of the iodine atoms and the growing substituents would play a crucial role in determining the reactivity and selectivity of each coupling step.
Table 2: Potential Catalytic Applications of this compound
| Catalytic Reaction | Description | Potential Products |
| Suzuki-Miyaura Coupling | Palladium-catalyzed reaction with boronic acids or esters to form C-C bonds. | Aryl- and heteroaryl-substituted pyrroles. |
| Heck Reaction | Palladium-catalyzed reaction with alkenes to form C-C bonds. | Alkenyl-substituted pyrroles. |
| Sonogashira Coupling | Palladium/copper-catalyzed reaction with terminal alkynes to form C-C bonds. | Alkynyl-substituted pyrroles. |
| Buchwald-Hartwig Amination | Palladium-catalyzed reaction with amines to form C-N bonds. | Amino-substituted pyrroles. |
Q & A
Basic: What synthetic methodologies are commonly employed for 2,3,4-triiodo-1H-pyrrole, and what challenges arise during its preparation?
Answer:
The synthesis of this compound typically involves regioselective iodination of pyrrole derivatives. Key steps include:
- Direct iodination : Using iodine or iodinating agents (e.g., N-iodosuccinimide) under controlled conditions to achieve sequential substitution. Steric hindrance from bulky iodine atoms may reduce yields, necessitating excess reagents or elevated temperatures .
- Protecting group strategies : Temporary protection of reactive sites (e.g., NH group) to direct iodination to specific positions, followed by deprotection .
- Purification : Column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) is critical due to byproduct formation from incomplete iodination .
Challenges include low yields (e.g., 30–40% in multi-step reactions), regioselectivity control, and iodine’s propensity for side reactions (e.g., dehalogenation under harsh conditions).
Basic: Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
Answer:
- NMR Spectroscopy :
- X-ray Crystallography : Resolves regiochemistry and bond lengths. For example, C–I bond distances in pyrrole derivatives typically range from 2.09–2.15 Å .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight, while isotopic patterns (due to iodine’s natural abundance) validate purity .
Advanced: How can discrepancies between crystallographic data and computational models for triiodo-pyrrole derivatives be resolved?
Answer:
Discrepancies often arise from dynamic effects (e.g., solvent interactions in solution vs. static crystal structures). Strategies include:
- DFT Calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with X-ray data to identify conformational flexibility .
- Variable-Temperature NMR : Detect dynamic processes (e.g., ring puckering) that may explain differences .
- Multi-Technique Validation : Use complementary methods like Raman spectroscopy or electron diffraction to cross-validate bond angles and torsional strains .
Advanced: What strategies enhance regioselectivity in the iodination of 1H-pyrrole to favor 2,3,4-triiodo derivatives?
Answer:
- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro or carbonyl) at non-target positions to deactivate specific sites .
- Stepwise Iodination : Sequential addition of iodine under varying conditions (e.g., low temperature for mono-iodination, followed by higher temperatures for di-/tri-substitution) .
- Catalysis : Use Lewis acids (e.g., FeCl₃) to polarize the pyrrole ring, favoring electrophilic attack at desired positions .
Methodological: How do electronic effects from triiodo substitution influence pyrrole’s reactivity in cross-coupling reactions?
Answer:
- Electron-Withdrawing Effect : Iodine’s −I effect reduces pyrrole’s electron density, slowing electrophilic substitutions but enhancing stability in oxidative conditions.
- Suzuki-Miyaura Coupling : Triiodo-pyrroles require palladium catalysts with strong oxidative addition capacity (e.g., Pd(PPh₃)₄) due to steric hindrance .
- Computational Insights : DFT studies reveal lowered HOMO energies (~1.5 eV vs. unsubstituted pyrrole), correlating with reduced nucleophilicity .
Advanced: What are the implications of iodine’s heavy atom effect on the photophysical properties of this compound?
Answer:
- Fluorescence Quenching : Iodine’s spin-orbit coupling promotes intersystem crossing, reducing fluorescence quantum yields (e.g., <5% vs. 70% for non-halogenated analogs) .
- Phosphorescence : Enhanced triplet-state population enables potential applications in OLEDs or photocatalysis, though stability under UV irradiation must be assessed .
Basic: How can researchers mitigate decomposition risks during storage of this compound?
Answer:
- Storage Conditions : Protect from light and moisture (argon atmosphere, −20°C) to prevent deiodination or oxidation .
- Stability Assays : Monitor purity via HPLC or TLC at regular intervals; degradation products often appear as lower molecular weight iodinated fragments .
Advanced: What computational tools predict the reactivity of triiodo-pyrrole in nucleophilic aromatic substitution (NAS)?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
